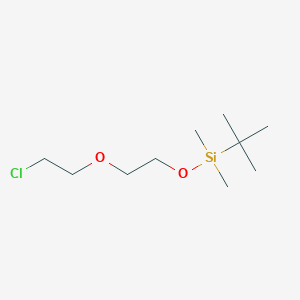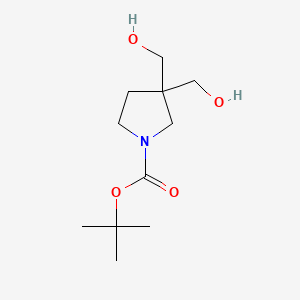![molecular formula C11H19BF2O5 B3220327 2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester CAS No. 1195886-69-1](/img/structure/B3220327.png)
2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester
描述
2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester is a boronic ester derivative that has gained attention in the field of organic chemistry due to its unique properties and potential applications. This compound is characterized by the presence of a boronic acid group esterified with neopentylglycol, and a difluoroethenyl group protected by a MEM (methoxyethoxymethyl) group. The combination of these functional groups makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester typically involves the following steps:
Formation of the Difluoroethenyl Intermediate:
Protection with MEM Group: The difluoroethenyl intermediate is then protected with a MEM group to prevent unwanted side reactions during subsequent steps. This is usually achieved by reacting the intermediate with MEM chloride in the presence of a base.
Esterification with Neopentylglycol: The final step involves the esterification of the boronic acid with neopentylglycol. This is typically carried out under mild conditions using a dehydrating agent to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure high purity of the final product.
化学反应分析
Types of Reactions
2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester undergoes various types of chemical reactions, including:
Oxidation: The boronic ester can be oxidized to form the corresponding boronic acid or borate ester.
Reduction: Reduction reactions can convert the difluoroethenyl group to a difluoroethyl group.
Substitution: The MEM group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve the use of strong bases or nucleophiles, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Boronic acid or borate ester.
Reduction: Difluoroethyl derivatives.
Substitution: Various substituted boronic esters depending on the nucleophile used.
科学研究应用
2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.
Biology: The compound is explored for its potential in the development of boron-containing drugs and bioactive molecules.
Medicine: Research is ongoing to investigate its use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and polymers with unique properties.
作用机制
The mechanism of action of 2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This interaction is crucial in many of its applications, such as in Suzuki-Miyaura coupling reactions where it acts as a key intermediate in the formation of carbon-carbon bonds.
相似化合物的比较
Similar Compounds
Phenylboronic Acid: A simpler boronic acid derivative used in similar coupling reactions.
2-Fluoro-1-(MEM)ethenylboronic Acid: A related compound with a single fluorine atom, offering different reactivity and selectivity.
Neopentylglycol Boronic Ester: Another boronic ester with different substituents, used in various organic transformations.
Uniqueness
2-[2,2-Difluoro-1-(MEM)ethenyl]boronic acid neopentylglycol ester is unique due to the presence of both difluoroethenyl and MEM groups, which provide enhanced stability and reactivity. This makes it a valuable intermediate in the synthesis of complex molecules, offering advantages over simpler boronic acids and esters in terms of selectivity and functional group compatibility.
属性
IUPAC Name |
2-[2,2-difluoro-1-(2-methoxyethoxymethoxy)ethenyl]-5,5-dimethyl-1,3,2-dioxaborinane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BF2O5/c1-11(2)6-18-12(19-7-11)9(10(13)14)17-8-16-5-4-15-3/h4-8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXFBJQIKVDGGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C(=C(F)F)OCOCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BF2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride](/img/structure/B3220245.png)
![4-{[(Pyridin-4-yl)amino]methyl}benzoic acid hydrochloride](/img/structure/B3220249.png)
![1H-Pyrazolo[3,4-b]pyridine, 4-azido-](/img/structure/B3220251.png)

![[4-(Aminomethyl)-3-methoxyphenyl]methanamine](/img/structure/B3220266.png)






![N4,N4'-di([1,1'-biphenyl]-4-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B3220308.png)
![(S,S)-(COD)Ir[Bn-SpinPHOX]](/img/structure/B3220315.png)

